molecular formula C18H33Br B2837130 18-Bromo-6,9-octadecadiene CAS No. 4102-60-7

18-Bromo-6,9-octadecadiene

Cat. No.: B2837130
CAS No.: 4102-60-7
M. Wt: 329.366
InChI Key: SBRPUFDSMGABKD-AVQMFFATSA-N
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Description

18-Bromo-6,9-octadecadiene is an organic compound with the molecular formula C18H33Br It is a brominated derivative of octadecadiene, characterized by the presence of a bromine atom at the 18th position and double bonds at the 6th and 9th positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 18-Bromo-6,9-octadecadiene typically involves the bromination of 6,9-octadecadiene. The reaction is carried out under controlled conditions to ensure selective bromination at the 18th position. A common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent like carbon tetrachloride at a temperature of around 60°C.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction parameters and higher yields. The use of automated systems ensures consistent quality and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium azide can yield the corresponding azide derivative.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran, hydrogen gas with palladium on carbon.

    Substitution: Sodium azide in dimethylformamide, sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Various oxidized derivatives such as aldehydes, ketones, and carboxylic acids.

    Reduction: Reduced derivatives such as alkanes and alcohols.

    Substitution: Substituted derivatives such as azides and ethers.

Scientific Research Applications

18-Bromo-6,9-octadecadiene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 18-Bromo-6,9-octadecadiene involves its interaction with various molecular targets. The bromine atom and the double bonds in the molecule play a crucial role in its reactivity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The exact pathways and targets are still under investigation, but its reactivity suggests it may interact with enzymes and other proteins.

Comparison with Similar Compounds

    6,9-Octadecadiene: The non-brominated parent compound, which lacks the bromine atom at the 18th position.

    18-Chloro-6,9-octadecadiene: A chlorinated analogue with similar reactivity but different chemical properties due to the presence of chlorine instead of bromine.

    18-Iodo-6,9-octadecadiene: An iodinated analogue with distinct reactivity patterns due to the larger size and different electronegativity of iodine.

Uniqueness: 18-Bromo-6,9-octadecadiene is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. The bromine atom enhances the compound’s ability to participate in substitution reactions and affects its overall chemical behavior compared to its non-brominated and other halogenated analogues.

Properties

IUPAC Name

(6E,9E)-18-bromooctadeca-6,9-diene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h6-7,9-10H,2-5,8,11-18H2,1H3/b7-6+,10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBRPUFDSMGABKD-AVQMFFATSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C/C=C/CCCCCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4102-60-7
Record name 18-BROMO-6,9-OCTADECADIENE
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